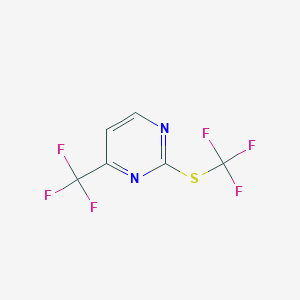
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine is a compound characterized by the presence of trifluoromethyl groups attached to a pyrimidine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine typically involves radical trifluoromethylation. The reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of the trifluoromethyl groups .
Analyse Chemischer Reaktionen
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine can be compared with other trifluoromethyl-containing compounds, such as:
4-(Trifluoromethyl)pyridine: Known for its use in organic synthesis and as a precursor in pharmaceutical production.
4-(Trifluoromethyl)piperidine: Used in the synthesis of various fluorinated compounds and studied for its potential biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .
Eigenschaften
Molekularformel |
C6H2F6N2S |
|---|---|
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C6H2F6N2S/c7-5(8,9)3-1-2-13-4(14-3)15-6(10,11)12/h1-2H |
InChI-Schlüssel |
KVGFMIBAKPUYBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1C(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


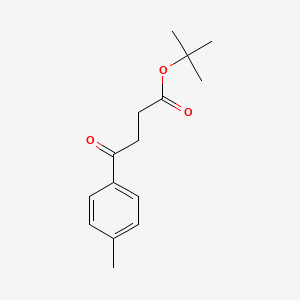
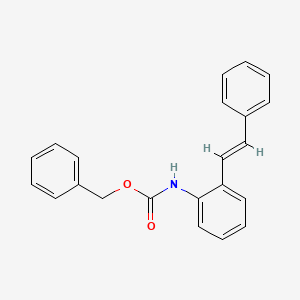
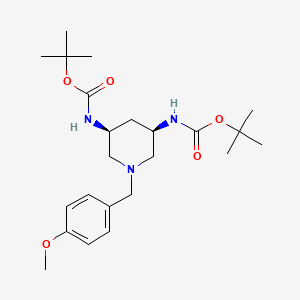

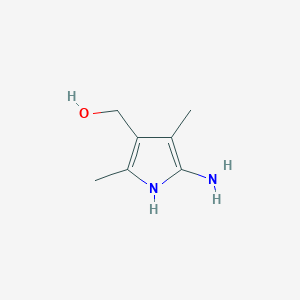

![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
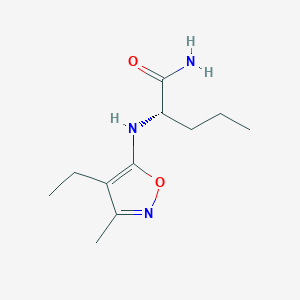
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)

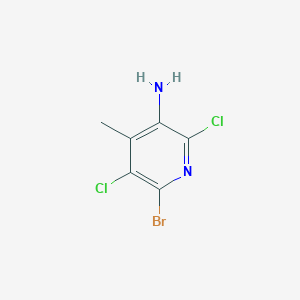
![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)


